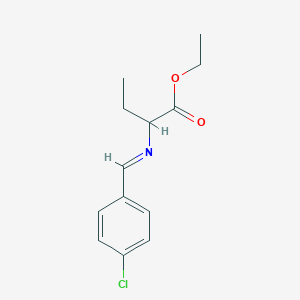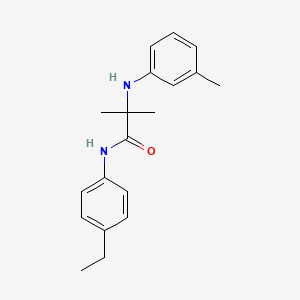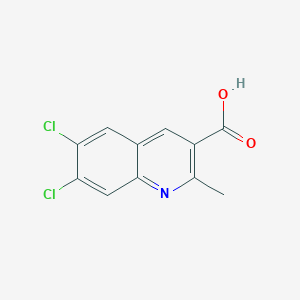
Propylmagnesium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylmagnesium iodide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is typically used as a nucleophile in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
Propylmagnesium iodide is prepared by reacting propyl iodide with magnesium metal in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C3H7I+Mg→C3H7MgI
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface, which helps in the formation of the Grignard reagent.
化学反应分析
Types of Reactions
Propylmagnesium iodide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols.
Epoxides: Opens epoxides to form alcohols.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds.
Amines: Formed from the reduction of nitriles.
Hydrocarbons: Formed from reactions with alkyl halides.
科学研究应用
Propylmagnesium iodide is used extensively in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Used in the preparation of organometallic compounds that are precursors to various materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
作用机制
The mechanism of action of propylmagnesium iodide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. The general mechanism can be summarized as follows:
Formation of the Grignard Reagent: The reaction of propyl iodide with magnesium forms this compound.
Nucleophilic Attack: The carbon atom in this compound attacks the electrophilic carbon in a carbonyl compound.
Formation of Alkoxide: The nucleophilic attack results in the formation of an alkoxide intermediate.
Protonation: The alkoxide is protonated to form the final alcohol product.
相似化合物的比较
Propylmagnesium iodide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium chloride. it has unique properties due to the propyl group:
Methylmagnesium Bromide: More reactive due to the smaller size of the methyl group.
Phenylmagnesium Chloride: Less reactive due to the electron-withdrawing nature of the phenyl group.
List of Similar Compounds
- Methylmagnesium Bromide (CH₃MgBr)
- Ethylmagnesium Bromide (C₂H₅MgBr)
- Phenylmagnesium Bromide (C₆H₅MgBr)
- Butylmagnesium Chloride (C₄H₉MgCl)
This compound stands out due to its balanced reactivity and the versatility of the propyl group in various synthetic applications.
属性
CAS 编号 |
10557-57-0 |
|---|---|
分子式 |
C3H7IMg |
分子量 |
194.30 g/mol |
IUPAC 名称 |
magnesium;propane;iodide |
InChI |
InChI=1S/C3H7.HI.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WSXQQSNWMUCPSF-UHFFFAOYSA-M |
规范 SMILES |
CC[CH2-].[Mg+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)

![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)
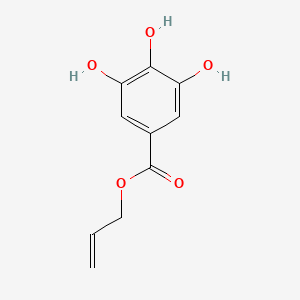
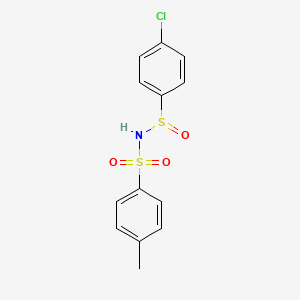
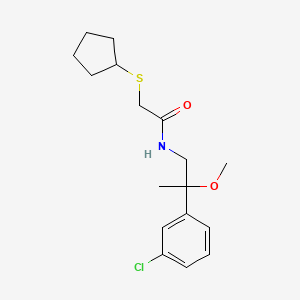
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
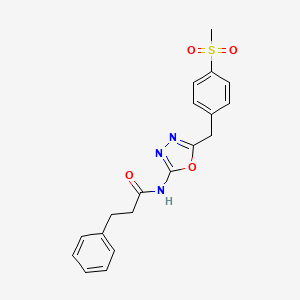
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)
